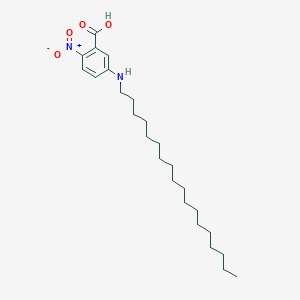
2-Nitro-5-(octadecylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-5-(octadecylamino)benzoic acid is an organic compound that features a nitro group, an octadecylamino group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-5-(octadecylamino)benzoic acid typically involves the nitration of benzoic acid derivatives followed by the introduction of the octadecylamino group. One common method involves the nitration of benzoic acid using a mixture of nitric and sulfuric acids to introduce the nitro group. The resulting nitrobenzoic acid is then reacted with octadecylamine under appropriate conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-5-(octadecylamino)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide
Major Products:
Reduction: Formation of 2-amino-5-(octadecylamino)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Oxidation: Formation of carboxylate salts
Scientific Research Applications
2-Nitro-5-(octadecylamino)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential as a drug delivery agent, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the formulation of specialty chemicals and surfactants
Mechanism of Action
The mechanism of action of 2-Nitro-5-(octadecylamino)benzoic acid involves its interaction with molecular targets such as lipid bilayers and proteins. The nitro group can participate in redox reactions, while the octadecylamino group can interact with hydrophobic regions of biological membranes. These interactions can influence membrane fluidity and permeability, potentially affecting cellular processes .
Comparison with Similar Compounds
2-Nitrobenzoic acid: Lacks the octadecylamino group, making it less hydrophobic.
5-Amino-2-nitrobenzoic acid: Contains an amino group instead of the octadecylamino group, altering its chemical properties.
3,5-Dinitrobenzoic acid: Contains an additional nitro group, increasing its reactivity
Uniqueness: 2-Nitro-5-(octadecylamino)benzoic acid is unique due to its combination of a long hydrophobic chain (octadecylamino group) and a reactive nitro group, making it suitable for applications that require amphiphilic properties and specific reactivity .
Properties
CAS No. |
139312-29-1 |
|---|---|
Molecular Formula |
C25H42N2O4 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
2-nitro-5-(octadecylamino)benzoic acid |
InChI |
InChI=1S/C25H42N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22-18-19-24(27(30)31)23(21-22)25(28)29/h18-19,21,26H,2-17,20H2,1H3,(H,28,29) |
InChI Key |
XPHPQWVHUYJMBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















